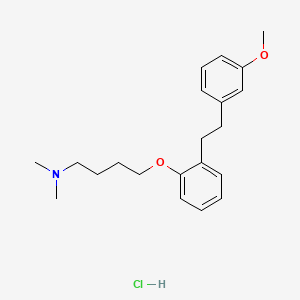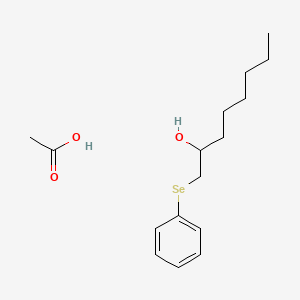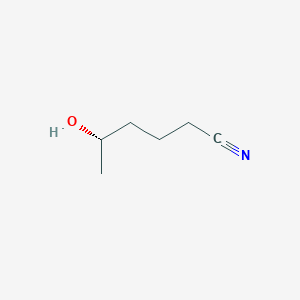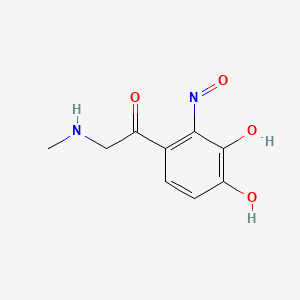
3',4'-Dihydroxy-2'-nitroso-2-(methylamino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone is an organic compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes both hydroxyl and nitroso functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone typically involves multi-step organic reactions. One common method includes the nitration of 3’,4’-dihydroxyacetophenone followed by the introduction of a methylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Types of Reactions:
Oxidation: The hydroxyl groups in 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone can undergo oxidation to form quinones.
Reduction: The nitroso group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or other electrophiles onto the aromatic ring.
Aplicaciones Científicas De Investigación
3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Adrenalone hydrochloride: Shares structural similarities but differs in functional groups.
Norepinephrine: Similar in having hydroxyl groups but lacks the nitroso group.
Epinephrine: Contains similar aromatic structure but has different substituents.
Uniqueness: 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in related compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
65561-71-9 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-2-nitrosophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10N2O4/c1-10-4-7(13)5-2-3-6(12)9(14)8(5)11-15/h2-3,10,12,14H,4H2,1H3 |
Clave InChI |
QAAUWVKIJNJMRO-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=C(C(=C(C=C1)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


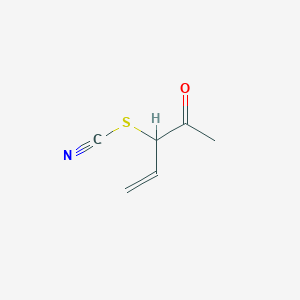
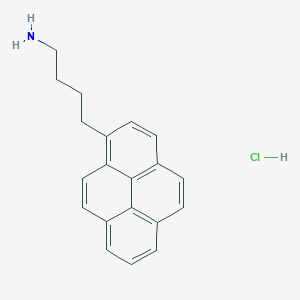

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
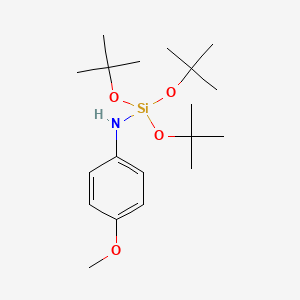
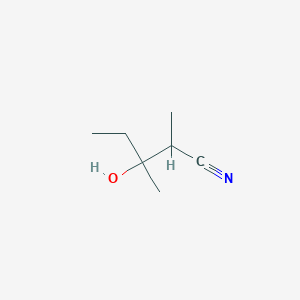

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)


